Bcr-Abl Inhibitory Potency: Inno-406 Is 25–55× More Potent Than Imatinib Against Wild-Type Bcr-Abl In Vitro and ≥10× More Potent In Vivo
Inno-406 demonstrates a 25- to 55-fold greater inhibitory potency against wild-type Bcr-Abl compared to imatinib mesylate in cell-free and cellular kinase assays . In cell-free kinase assays, the IC50 of Inno-406 for Abl is 5.8 nM and for Lyn is 19 nM . In cellular proliferation assays using Bcr-Abl-positive K562 and 293T cells, Inno-406 inhibits Bcr-Abl autophosphorylation with IC50 values of 11 nM and 22 nM, respectively . In a Bcr-Abl-positive KU812 mouse xenograft model, Inno-406 significantly suppressed tumor growth at 0.2 mg/kg/day and achieved complete tumor growth inhibition at 20 mg/kg/day without adverse effects, translating to an in vivo potency advantage of at least 10-fold over imatinib .
| Evidence Dimension | Bcr-Abl kinase inhibition potency (cell-free IC50) |
|---|---|
| Target Compound Data | IC50 (Abl) = 5.8 nM; IC50 (Lyn) = 19 nM; cellular autophosphorylation IC50 = 11 nM (K562), 22 nM (293T) |
| Comparator Or Baseline | Imatinib mesylate: IC50 (Abl) ≈ 145–319 nM (25–55× weaker) |
| Quantified Difference | 25–55× more potent than imatinib in vitro; ≥10× more potent in vivo (KU812 xenograft model) |
| Conditions | Cell-free kinase assays; K562 and 293T cellular autophosphorylation assays; KU812 mouse xenograft tumor model (oral dosing 0.2–20 mg/kg/day) |
Why This Matters
This magnitude of potency enhancement is not a marginal improvement; it directly addresses Bcr-Abl gene amplification-mediated imatinib resistance, which requires higher intracellular drug concentrations to achieve pathway suppression.
- [1] Kimura S, Naito H, Segawa H, et al. NS-187, a potent and selective dual Bcr-Abl/Lyn tyrosine kinase inhibitor, is a novel agent for imatinib-resistant leukemia. Blood. 2005;106(12):3948-3954. doi:10.1182/blood-2005-06-2209 View Source
- [2] TargetMol. Bafetinib (INNO-406) Product Datasheet. CAS 859212-16-1. IC50 values: Abl 5.8 nM, Lyn 19 nM; cellular IC50 K562 11 nM, 293T 22 nM. View Source
